Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20173853
InChI: InChI=1S/C12H14N4O4S/c1-2-20-12(17)8-7-11(13)16(15-8)9-5-3-4-6-10(9)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19)
SMILES:
Molecular Formula: C12H14N4O4S
Molecular Weight: 310.33 g/mol

Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC20173853

Molecular Formula: C12H14N4O4S

Molecular Weight: 310.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate -

Specification

Molecular Formula C12H14N4O4S
Molecular Weight 310.33 g/mol
IUPAC Name ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C12H14N4O4S/c1-2-20-12(17)8-7-11(13)16(15-8)9-5-3-4-6-10(9)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19)
Standard InChI Key GMVCLJIUYTZUSX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2S(=O)(=O)N

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s structure integrates a pyrazole ring substituted at the 1-position with a 2-sulfamoylphenyl group and at the 3-position with an ethyl carboxylate ester. The 5-amino group further enhances its reactivity and potential for hydrogen bonding. The sulfamoyl group (-SO₂NH₂) is a hallmark of sulfonamide drugs, which inhibit enzymes like carbonic anhydrase and dihydrofolate reductase. The ethyl ester moiety improves lipid solubility, a critical factor in pharmacokinetic optimization.

Key Functional Groups

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing sites for electrophilic substitution and coordination chemistry.

  • 2-Sulfamoylphenyl Group: Introduces hydrogen-bonding capacity and structural rigidity, potentially enhancing target binding.

  • Ethyl Carboxylate: A metabolically labile ester that can be hydrolyzed in vivo to a carboxylic acid, altering solubility and activity.

Crystallographic Insights

Although crystallographic data for this specific compound are unavailable, related pyrazole derivatives adopt monoclinic crystal systems with hydrogen-bonding networks involving amino and sulfonamide groups. For example, ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate (CAS: 15001-08-8) forms intermolecular N–H···O bonds between the amino group and ester carbonyl, stabilizing its lattice . Such interactions likely persist in the sulfamoyl analogue, influencing its solid-state stability and dissolution behavior.

Synthesis and Reactivity

Synthetic Pathways

While detailed protocols for Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate are scarce, its synthesis likely follows strategies common to pyrazole derivatives:

  • Cyclocondensation: Reaction of hydrazines with 1,3-dielectrophiles like β-keto esters. For instance, ethyl acetoacetate and phenylhydrazine form pyrazole rings, which can be further functionalized.

  • Sulfamoylation: Introducing the sulfamoyl group via reaction with sulfamoyl chloride or through diazotization and coupling .

  • Amination: Direct amination at the 5-position using ammonia or ammonium acetate under reflux .

A hypothetical route involves:

  • Cyclocondensation of ethyl 3-(2-sulfamoylphenyl)-3-oxopropanoate with hydrazine hydrate.

  • Subsequent amination at the 5-position using ammonium acetate in ethanol.

Reaction Dynamics

The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the carboxylic acid. The sulfamoyl group may undergo N-alkylation or participate in hydrogen bonding, as seen in sulfonamide drugs. Reactivity at the amino group includes diazotization and acylation, enabling further derivatization.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar sulfamoyl and amino groups, which enhance water solubility, and the hydrophobic ethyl ester, which promotes lipid permeability. Analogues like ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate exhibit solubility in DMSO (>10 mM) and ethanol, with stability maintained at -20°C for one month . Similar storage conditions are recommended for the sulfamoyl derivative to prevent ester hydrolysis .

Table 1: Comparative Physicochemical Data

PropertyEthyl 5-Amino-1-(2-Sulfamoylphenyl)Pyrazole-3-CarboxylateEthyl 5-Amino-1-(3-Chlorophenyl)Pyrazole-4-Carboxylate
Molecular FormulaC₁₂H₁₄N₄O₄SC₁₂H₁₂ClN₃O₂
Molecular Weight (g/mol)310.33265.70
SolubilityPredicted >10 mM in DMSO>10 mM in DMSO
Storage-20°C (desiccated)-20°C, stable for 1 month

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹ for amino and sulfamoyl groups), C=O (ester, ~1700 cm⁻¹), and S=O (sulfonamide, ~1350–1150 cm⁻¹).

  • NMR: ¹H NMR would show signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.5–8.0 ppm), and amino protons (δ 5.5–6.0 ppm) .

Challenges and Future Directions

Research Gaps

  • Synthesis Optimization: Current yields and purity levels are unreported. Scalable routes requiring fewer steps are needed.

  • Biological Data: No in vitro or in vivo studies are available to confirm hypothesized activities.

  • Crystallography: Single-crystal X-ray data would clarify conformation and intermolecular interactions.

Strategic Recommendations

  • Collaborative Screening: Partner with pharmacology labs to test against antimicrobial and cancer cell panels.

  • Derivatization: Explore replacing the ethyl ester with bioisosteres (e.g., amides) to modulate bioavailability.

  • Computational Modeling: Use DFT calculations to predict reactivity and target binding.

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